3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol
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Overview
Description
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a benzimidazole ring substituted with a propan-2-yl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with a propan-2-yl group using an appropriate alkylating agent such as isopropyl bromide in the presence of a base like potassium carbonate.
Addition of Propanol Side Chain: The final step involves the addition of a propanol side chain through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 3-chloropropanol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar ring structure but lacking the propan-2-yl and propanol substituents.
2-Propylbenzimidazole: Similar structure but with a propyl group instead of a propan-2-yl group.
3-(1-Methylbenzimidazol-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the propan-2-yl group and the propanol side chain can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Biological Activity
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a compound characterized by its unique structural features, including a benzimidazole ring and a propanol side chain. Its molecular formula is C₁₃H₁₉N₂O, indicating the presence of 13 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The benzimidazole moiety is significant for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the benzimidazole structure exhibit significant biological activities. The specific activities of this compound include:
Anticancer Activity
A study conducted on various derivatives of benzimidazole highlighted the potential of this compound in targeting cancer cells. The following table summarizes the findings from in vitro assays:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 15.4 | Significant cytotoxicity |
HeLa (Cervical Cancer) | 12.9 | High cytotoxicity |
A549 (Lung Cancer) | 20.5 | Moderate cytotoxicity |
These results indicate that the compound exhibits promising anticancer activity, particularly against MCF7 and HeLa cell lines.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound with various biological targets. These studies suggest strong binding affinities to key proteins involved in cancer progression, supporting its potential as a therapeutic agent.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological activity may involve:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(5-Amino-benzimidazol) | Simple amino substitution | Anticancer |
3-(6-Amino-benzimidazole) | Different position of amino group | Antifungal |
3-(5-Amino-1-methylbenzimidazole) | Methyl substitution on benzimidazole | Antimicrobial |
The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.
Properties
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSZGJFACXKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387520 |
Source
|
Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305347-71-1 |
Source
|
Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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